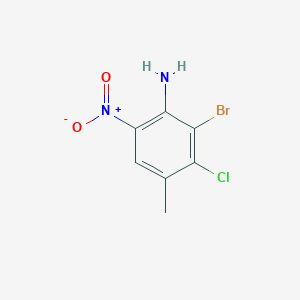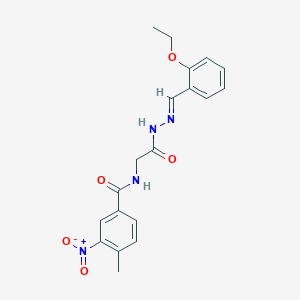![molecular formula C19H22N4O5S B2611606 3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide CAS No. 897621-13-5](/img/structure/B2611606.png)
3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a nitro group, a benzamide core, and a phenylpiperazine moiety, making it a valuable candidate for various biochemical studies and drug development processes.
Mecanismo De Acción
Target of action
Compounds with a phenylpiperazine moiety, such as “3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide”, often target neurotransmitter receptors in the brain, particularly serotonin and dopamine receptors .
Mode of action
These compounds typically act as agonists or antagonists at their target receptors, meaning they either enhance or inhibit the receptor’s function .
Biochemical pathways
The exact pathways affected would depend on the specific receptors targeted. For instance, if the compound targets serotonin receptors, it could affect mood regulation, sleep, appetite, and other functions regulated by serotonin .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Phenylpiperazine derivatives are generally well-absorbed and distributed throughout the body, but the specifics would depend on the compound .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For instance, if the compound acts as a serotonin receptor agonist, it could increase serotonin signaling and potentially have antidepressant effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence a compound’s action, efficacy, and stability. For instance, extreme pH or temperature could degrade the compound, reducing its effectiveness .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds, such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have shown anticonvulsant activity in animal models of epilepsy . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with enzymes, proteins, and other biomolecules involved in neurological processes .
Cellular Effects
Related compounds have shown to inhibit the growth of HeLa cells, a type of cervical cancer cell . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to inhibit acetylcholinesterase, an enzyme crucial for nerve function . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with similar biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The temporal effects of 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide in laboratory settings are not yet well-studied. Related compounds have shown to have long-term effects on cellular function in in vitro studies . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar stability and degradation patterns, as well as long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have shown to have dose-dependent effects in animal models of epilepsy . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar dosage effects, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have shown to interact with enzymes involved in neurological processes . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with similar enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have shown to have specific effects on cellular localization . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with similar transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
Related compounds have shown to have specific effects on subcellular localization . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar effects on its activity or function, potentially including targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amidation: Formation of the benzamide core.
Sulfonylation: Introduction of the sulfonyl group.
Piperazine Derivatization: Attachment of the phenylpiperazine moiety.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, coupling agents for amidation, and appropriate solvents and temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the benzamide core.
Aplicaciones Científicas De Investigación
3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: Used in the design and synthesis of potential drug candidates, particularly for neurological and psychiatric disorders.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Pharmaceutical Research: Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: Utilized in the development of advanced materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.
methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate: A similar compound with a methyl ester group instead of a benzamide core.
Uniqueness
3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c24-19(16-5-4-8-18(15-16)23(25)26)20-9-14-29(27,28)22-12-10-21(11-13-22)17-6-2-1-3-7-17/h1-8,15H,9-14H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAJYSIYXOSCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide](/img/structure/B2611525.png)
![benzyl 2-(1,7-dimethyl-2,4-dioxo-9-phenethyl-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2611527.png)
![5-Fluoro-N-[2-(4-fluorophenyl)ethyl]-4-methylpyridine-2-carboxamide](/img/structure/B2611532.png)
![4-[[1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2611533.png)


![4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2611537.png)
![4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2611539.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2611540.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2611541.png)
![Ethyl 4-((4-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2611544.png)
![5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2611545.png)

